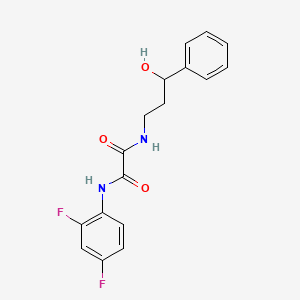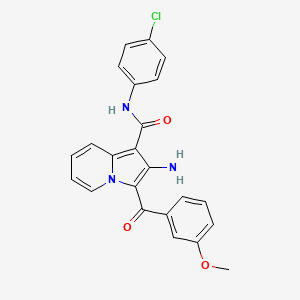![molecular formula C17H14N2O B6501978 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one CAS No. 941965-18-0](/img/structure/B6501978.png)
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves multiple steps, starting from simpler organic molecules. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the propyl group and diaza moieties are introduced through substitution reactions.
Final Cyclization and Purification: The final step involves cyclization to form the complete tetracyclic structure, followed by purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one include other diazatetracyclic compounds with different substituents or functional groups.
Uniqueness
The uniqueness of 3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one lies in its specific tetracyclic structure and the presence of the propyl and diaza groups
Properties
IUPAC Name |
3-propyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-2-10-19-17(20)14-9-5-8-12-11-6-3-4-7-13(11)16(18-19)15(12)14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKCOODLGBXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)
![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)
![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6501973.png)
![(4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide](/img/structure/B6501988.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B6501989.png)
![2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride](/img/structure/B6501996.png)
